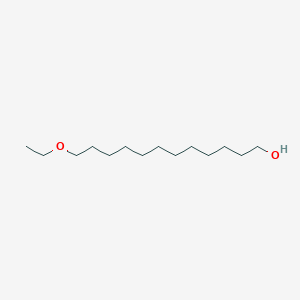

12-Ethoxydodecan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

51309-18-3 |

|---|---|

Molecular Formula |

C14H30O2 |

Molecular Weight |

230.39 g/mol |

IUPAC Name |

12-ethoxydodecan-1-ol |

InChI |

InChI=1S/C14H30O2/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |

InChI Key |

JHDRIKBVRZZHCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCCCCCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 12 Ethoxydodecan 1 Ol and Analogous Structures

Classical and Contemporary Approaches to Etherification Reactions

The formation of an ether bond is a cornerstone of organic synthesis. For long-chain alcohols like dodecanol (B89629), classical methods such as the Williamson ether synthesis remain relevant, alongside more contemporary catalytic approaches.

Williamson Ether Synthesis Adaptations for Long-Chain Alcohols

The Williamson ether synthesis is a widely used and effective method for preparing symmetrical and asymmetrical ethers. francis-press.comwikipedia.org The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.org In the context of synthesizing a long-chain alkoxy alcohol like 12-ethoxydodecan-1-ol, this would typically involve reacting a dodecyl derivative with an ethoxy nucleophile or vice versa.

For the synthesis of unsymmetrical ethers, there are two potential routes. One of the alcohols is first converted to its more reactive form, an alkyl halide or a sulfonate ester, and then reacted with the other alcohol, which is deprotonated with a strong base to form the alkoxide. wikipedia.orglibretexts.org The reaction is generally favored when the alkyl halide is primary, as secondary and tertiary halides are more prone to undergo elimination reactions. francis-press.comwikipedia.org

To introduce long-chain alkyl groups, bromoalkanes are often utilized as the alkylating agents. francis-press.com The choice of solvent is also crucial, with non-protonic solvents like benzene, toluene (B28343), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) being suitable under anhydrous conditions. francis-press.com The reaction conditions are typically alkaline, with high concentrations of a strong base and elevated temperatures favoring the reaction. francis-press.com

A plausible reaction mechanism for forming monododecyl glyceryl ethers, which are structurally related to this compound, involves the initial bromination of 1-dodecanol (B7769020), followed by a Williamson reaction with glycerol. rsc.org

Catalytic Reductive Etherifications Employing Carbonyl-Based Compounds or CO2

Catalytic reductive etherification has emerged as a promising and more sustainable alternative for ether synthesis. researchgate.netresearchgate.net This method involves the reaction of an alcohol with a carbonyl compound (aldehyde or ketone) or even carbon dioxide (CO2) in the presence of a catalyst and a reducing agent, typically hydrogen gas. researchgate.netosti.gov These processes offer high atom economy and the potential for utilizing biomass-derived feedstocks. osti.govescholarship.org

The reductive etherification of aldehydes and ketones with alcohols provides a flexible route to a variety of ethers. escholarship.org This strategy allows for the use of biomass-derived alcohols, including those with branched chains. escholarship.org For instance, high molecular weight ethers with desirable lubricant properties can be synthesized in high yield through reductive etherification using synthons sourced from cellulosic biomass and fatty acids. osti.gov A catalyst system composed of a ruthenium/triphos complex and a Brønsted acid has been shown to effectively convert mixtures of fatty acids and aliphatic alcohols into the corresponding ethers under hydrogen pressure. researchgate.net

Recent advancements have also explored the use of CO2 as a C1 building block in reductive etherification. nih.gov This approach aligns with the principles of green chemistry by utilizing a renewable and abundant carbon source.

Ethoxylation Strategies for Primary Dodecyl Alcohols

Ethoxylation, the addition of ethylene (B1197577) oxide to a substrate, is a major industrial process for producing nonionic surfactants, including alcohol ethoxylates. researchgate.netastm.org The synthesis of this compound can be viewed as a specific instance of the mono-ethoxylation of 1-dodecanol.

Mechanistic Studies of Ethylene Oxide Addition Reactions

The reaction of ethylene oxide with alcohols proceeds via a ring-opening addition. ijrcs.org This reaction can be catalyzed by either acids or bases. astm.org

In base-catalyzed ethoxylation , an alkoxide anion is formed by the deprotonation of the alcohol by the catalyst. This highly nucleophilic alkoxide then attacks the electrophilic carbon of the ethylene oxide ring in an SN2 mechanism, leading to the formation of an ethoxylated alcohol. astm.orggoogle.com The reaction rate is generally first-order with respect to both the catalyst and ethylene oxide concentrations. researchgate.net

Acid-catalyzed ethoxylation involves the protonation of the ethylene oxide ring, which activates it towards nucleophilic attack by the alcohol. astm.org However, this method is less common industrially due to the formation of significant amounts of byproducts like poly(ethylene glycol) and 1,4-dioxane. astm.org

The reaction mechanism can be complex, and some studies suggest the formation of intermediate complexes. For instance, a proposed mechanism for ethoxylation catalyzed by certain solid bases involves the formation of a hydrogen bond between the alcohol and ethylene oxide, followed by the reaction with a surface alkoxide to form a ternary complex. swinburne.edu.au

Influence of Catalytic Systems on Reaction Outcomes

The choice of catalyst significantly impacts the rate of reaction, the distribution of ethoxylated products (oligomer distribution), and the formation of byproducts. researchgate.net

Alkali hydroxides, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are the most common catalysts used in industrial alcohol ethoxylation. astm.orgcore.ac.uk The ethoxylation of dodecanol is often carried out using these catalysts. scispace.com

The reaction rate is dependent on the concentration of the alkali catalyst. acs.org For instance, in the ethoxylation of C12-14 primary alcohols, the reaction rate with KOH is higher than with NaOH at the same molar concentration. acs.org

A key characteristic of conventional alkali-catalyzed ethoxylation is the production of a broad distribution of ethoxylates, meaning the final product is a mixture of molecules with varying numbers of ethylene oxide units. astm.org This is because the reactivity of the initially formed ethoxylated alcohol is similar to that of the starting alcohol. astm.org The process also typically leaves a significant amount of unreacted alcohol in the final product. astm.org To minimize the formation of poly(ethylene glycol) as a byproduct, it is crucial to control the water content in the reaction mixture to less than 0.1% by weight before the addition of ethylene oxide. google.com

The reaction is typically carried out at elevated temperatures, for example, 160°C in the presence of NaOH. pjoes.com The process often involves mixing the alcohol with the catalyst, heating the mixture, and then introducing ethylene oxide. pjoes.com

Acid-Catalyzed Ethoxylation

Acid-catalyzed ethoxylation presents an alternative to the more common base-catalyzed methods for producing alcohol ethoxylates. Catalysts such as Lewis acids (e.g., BF₃, SbCl₄) are employed to activate the ethylene oxide ring, facilitating its opening by the alcohol nucleophile. nih.gov This method can result in products with a narrower molecular weight distribution compared to those produced with basic catalysts. nih.gov However, acid catalysis is often associated with a higher likelihood of side reactions, leading to the formation of undesired byproducts like polyethylene (B3416737) glycol (PEG). acs.org The reaction mechanism involves the protonation or coordination of the acid catalyst to the oxygen atom of ethylene oxide, which makes the epoxide more susceptible to nucleophilic attack by the alcohol. While effective, the propensity for byproduct formation necessitates careful control over the reaction conditions. acs.orgatamanchemicals.com

Heterogeneous Catalysis for Selective Ethoxylation

To overcome the limitations of homogeneous catalysis, such as catalyst removal and byproduct formation, heterogeneous catalysts have been developed for selective ethoxylation. nih.gov These solid catalysts are easily separated from the reaction mixture by simple filtration, streamlining the purification process. acs.orggoogle.com

An example of such a catalyst is a magnesium-based system (MCT-09), which has demonstrated the ability to produce alcohol ethoxylates with a narrow oligomer distribution and a low concentration of unreacted alcohol. nih.govacs.org The proposed mechanism for this type of catalyst involves a bifunctional effect, with basic sites derived from magnesium oxide and acidic sites from aluminum ions. nih.gov Other heterogeneous systems include polymer-supported calcium-containing catalysts, which are prepared from calcium oxide or hydroxide. google.com These catalysts operate on the surface of solid particles, where the reaction sequence involves the diffusion of reactants to the surface, adsorption, reaction, desorption of the product, and diffusion back into the bulk liquid. google.com

Table 1: Comparison of Catalytic Systems in Ethoxylation

| Catalyst Type | Typical Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Basic | KOH, NaOH | High reactivity, low cost | Wide product distribution, high unreacted alcohol, requires neutralization nih.govacs.org |

| Homogeneous Acidic | BF₃, SbCl₄ | Narrower product distribution nih.gov | Higher formation of byproducts (e.g., PEG) nih.govacs.org |

| Heterogeneous | MCT-09 (Mg-Al), Polymer-supported Ca | Easy catalyst separation, narrow distribution, reusable nih.govacs.orggoogle.com | Can have slower reaction kinetics compared to homogeneous catalysts |

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound and its analogs is contingent upon the precise control of several key reaction parameters. The interplay between temperature, pressure, stoichiometry, and the solvent system dictates the reaction rate, product distribution, and the level of byproduct formation. acs.orgacs.org

Temperature and Pressure Effects

Temperature and pressure are critical variables in the ethoxylation process. The reaction is highly exothermic, necessitating careful temperature management to prevent thermal runaway. wikipedia.org Industrial ethoxylations are typically conducted at temperatures ranging from 120°C to 220°C, with a preferred range often cited as 140°C to 160°C. acs.orggoogle.com Higher temperatures accelerate the reaction kinetics but also increase the risk of side reactions that can compromise the final product's quality.

Pressure is primarily applied to maintain the highly volatile ethylene oxide in the liquid phase, which enhances its solubility in the reaction mixture and facilitates the reaction. The reaction pressure is typically maintained between 1 and 5 bar. wikipedia.org As the reaction proceeds and ethylene oxide is consumed, the pressure within the reactor decreases, serving as a practical indicator of the reaction's progress. google.com The process is generally considered complete when the pressure stabilizes. google.com

Table 2: Typical Temperature and Pressure Ranges for Ethoxylation

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 140–160°C acs.orggoogle.com | Accelerates reaction rate; higher temperatures risk side reactions. |

| Pressure | 1–5 atm wikipedia.org | Maintains ethylene oxide in the liquid phase for better solubility and reaction control. google.com |

Stoichiometric Ratio Analysis

The molar ratio of ethylene oxide to the starting alcohol is a fundamental parameter that determines the average degree of ethoxylation in the final product mixture. google.com For the synthesis of this compound, a precise amount of ethylene oxide is introduced to react with 1,12-dodecanediol (B52552) to achieve the desired mono-ethoxylated product at one end of the chain.

Careful control of the stoichiometric ratio is crucial for minimizing the formation of byproducts. acs.org For instance, in related processes like sulfation of ethoxylated alcohols, a slight excess of the sulfating agent can dramatically increase the level of dioxane, an undesirable byproduct. acs.org Similarly, in ethoxylation, an inappropriate ratio can lead to a broad distribution of ethoxymers, with significant amounts of unreacted alcohol and higher-order ethoxylates. google.com Sophisticated catalysts can provide better control, leading to narrow-range ethoxylates where the distribution of ethylene oxide units is more tightly centered around the target value. wikipedia.org

Solvent System Optimization

The choice of solvent, or the decision to run the reaction neat, can influence the reaction's outcome. Many industrial ethoxylation processes are conducted without a solvent. When a solvent is employed, its primary role is often to manage viscosity and improve heat transfer. Anhydrous solvents such as toluene or xylene are preferred to prevent the hydrolysis of ethylene oxide into ethylene glycol, which can initiate the formation of polyethylene glycol byproducts.

In some specialized applications, the solvent system is optimized for performance characteristics beyond the synthesis itself. For example, in kinetic hydrate (B1144303) inhibitor (KHI) formulations, the choice of solvent is critical for ensuring that synergists, which can include ethoxylated species, remain in the aqueous phase for optimal performance. acs.org In other contexts, the alcohol ethoxylate product itself can serve as a solvent for subsequent reactions, such as in the production of high-active alcohol ethoxysulfate blends where the ethoxylate replaces water as the solvent. shell.com

Multi-Step Synthetic Sequences Incorporating this compound Formation

The synthesis of this compound can be a key step within a larger, multi-step synthetic sequence to produce more complex molecules. msu.edu In these sequences, the di-functional nature of the starting material, 1,12-dodecanediol, allows for selective modification at one terminus while leaving the other available for subsequent transformations.

A documented example involves the synthesis of neuritogenic gentiside derivatives, where this compound (referred to as compound 10f ) serves as a crucial intermediate. jst.go.jp The synthesis begins with the mono-ethoxylation of 1,12-dodecanediol. The resulting this compound, with its free primary alcohol, is then available for esterification or etherification reactions. Specifically, it can be condensed with a protected benzoic acid derivative to form a more complex ester, which is a precursor to the final biologically active target molecule. jst.go.jp This strategy highlights the utility of this compound as a building block, where the ethoxy group provides specific physical properties (like lipophilicity) and the terminal hydroxyl group acts as a handle for further chemical elaboration. youtube.comyoutube.com

Strategies from Dodecanediol Precursors

The synthesis of this compound from 1,12-dodecanediol is a classic example of selective etherification. The primary challenge lies in achieving mono-ethoxylation, as the starting material possesses two reactive hydroxyl groups. The Williamson ether synthesis is the most common and effective strategy for this transformation. wikipedia.orgbyjus.com

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The process involves the deprotonation of one of the alcohol groups on 1,12-dodecanediol to form a more nucleophilic alkoxide ion. This is typically achieved by using a strong base, such as sodium hydride (NaH). By carefully controlling the stoichiometry of the base (using one equivalent or slightly less), selective deprotonation of a single hydroxyl group can be favored. The resulting mono-alkoxide then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, to form the ether linkage. The reaction is generally carried out in an aprotic solvent, like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the SN2 pathway.

Key reaction steps are:

Deprotonation: HO(CH₂)₁₂OH + NaH → Na⁺⁻O(CH₂)₁₂OH + H₂

Nucleophilic Attack: Na⁺⁻O(CH₂)₁₂OH + CH₃CH₂Br → CH₃CH₂O(CH₂)₁₂OH + NaBr

The success of this method hinges on minimizing the formation of the diether byproduct, 1,12-diethoxydodecane.

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound

| Precursor | Base | Ethylating Agent | Solvent | Typical Temperature |

| 1,12-Dodecanediol | Sodium Hydride (NaH) | Ethyl Bromide (CH₃CH₂Br) | Tetrahydrofuran (THF) | Room Temp. to Reflux |

| 1,12-Dodecanediol | Sodium Hydroxide (NaOH) | Diethyl Sulfate (B86663) ((CH₃CH₂)₂SO₄) | Water/Organic Biphasic | 50-100 °C |

| 1,12-Dodecanediol | Potassium Hydroxide (KOH) | Ethyl Iodide (CH₃CH₂I) | Dimethyl Sulfoxide (DMSO) | Room Temperature |

Alkylation of Dodecanol Derivatives

An alternative and industrially significant route to this compound and its shorter-chain analogues involves the direct ethoxylation of 1-dodecanol. atamanchemicals.comwikipedia.orgsigmaaldrich.com This process is a cornerstone of surfactant manufacturing and involves the ring-opening addition of ethylene oxide to the fatty alcohol. google.comatamanchemicals.com

The reaction is typically catalyzed by a base, with potassium hydroxide (KOH) being a common choice. google.com The process begins by mixing 1-dodecanol with the catalyst. A critical step is the removal of water from this mixture, as its presence can lead to the formation of undesired polyethylene glycol byproducts. google.comgoogle.com Once the mixture is sufficiently dry, it is heated and pressurized with ethylene oxide. google.com The alkoxide of dodecanol, formed in situ, acts as the nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This opens the ring and forms the primary alcohol of the resulting ether. While this method is highly efficient for producing alcohol ethoxylates, it typically yields a distribution of products with varying numbers of ethoxy units. To obtain a specific compound like this compound (which corresponds to the addition of a single ethylene oxide unit), the reaction conditions must be precisely controlled, or the desired product must be isolated from the resulting mixture through methods like fractional crystallization. google.comgoogle.com

Table 2: General Conditions for Industrial Ethoxylation of 1-Dodecanol

| Precursor | Catalyst | Ethoxylating Agent | Temperature Range | Pressure Range |

| 1-Dodecanol | Potassium Hydroxide (KOH) | Ethylene Oxide | 130-180 °C | 100-400 kPa |

| 1-Dodecanol | Sodium Hydroxide (NaOH) | Ethylene Oxide | 140-160 °C | Varies with temp. |

Reductive Cleavage or Transformation Pathways

Beyond direct etherification, this compound can be synthesized through the transformation of other functional groups. A plausible, though less direct, strategy involves the reduction of a precursor molecule where the terminal alcohol is initially present as a more oxidized functional group, such as a carboxylic acid or an ester.

For instance, one could synthesize ethyl 12-ethoxydodecanoate. This ester could then be reduced to the corresponding primary alcohol, this compound, using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this type of transformation, effectively converting esters to primary alcohols. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Another conceptual approach falls under reductive cleavage. While not a common method for this specific molecule, certain oxygen-containing heterocyclic systems or specific ether protecting groups can be cleaved reductively to yield alcohols. For example, a molecule containing a strategically placed benzyl (B1604629) ether could undergo hydrogenolysis. More complex pathways might involve the reductive cleavage of a bond in a larger steroidal or cyclic structure to yield a seco-steroid (a steroid with a broken ring), a principle used in vitamin D synthesis. rsc.org However, for a simple linear molecule like this compound, the reduction of an ester or acid is a more synthetically practical transformation pathway.

Table 3: Example of a Reductive Transformation Pathway

| Starting Material | Key Transformation | Reagent(s) | Solvent | Product |

| Ethyl 12-ethoxydodecanoate | Ester Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O/H⁺ workup | Diethyl Ether or THF | This compound |

| 12-Ethoxydodecanoic acid | Carboxylic Acid Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O/H⁺ workup | Tetrahydrofuran (THF) | This compound |

Isolation and Purity Assessment in Academic Synthesis

Advanced Chromatographic Techniques for Separation

Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a molecule like 12-ethoxydodecan-1-ol, with its long alkyl chain and polar hydroxyl group, various chromatographic methods are employed.

Column Chromatography Methodologies

Column chromatography is a preparative technique used to separate compounds based on their polarity. A slurry of a solid adsorbent, most commonly silica (B1680970) gel, is packed into a glass column, and the crude reaction mixture is loaded onto the top of the column. youtube.comyoutube.com A solvent or a mixture of solvents, known as the eluent, is then passed through the column. youtube.com

The separation relies on the principle that different compounds will travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. epa.gov For the purification of this compound, a solvent system is chosen that provides good separation from impurities. A common approach is to start with a non-polar solvent, such as hexane (B92381), and gradually increase the polarity by adding a more polar solvent like ethyl acetate. youtube.comcommonorganicchemistry.com This gradient elution allows for the separation of non-polar byproducts first, followed by the desired, more polar, this compound.

A typical solvent system for the purification of long-chain alcohols and their ethoxylates is a mixture of hexane and ethyl acetate. commonorganicchemistry.com The ideal ratio is often determined by preliminary analysis using thin-layer chromatography (TLC). epa.gov

Table 1: Representative Column Chromatography Parameters for Purification of a C12 Alcohol Ethoxylate

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (e.g., 160-200 mesh) biocompare.comresearchgate.net |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate commonorganicchemistry.com |

| Elution Process | Start with 100% hexane, gradually increasing the percentage of ethyl acetate. |

| Monitoring | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Preparative Thin-Layer Chromatography (TLC) Applications

Preparative TLC is a purification technique that utilizes a thicker layer of adsorbent on a glass or plastic plate compared to analytical TLC. chemrxiv.orgwikipedia.org It is particularly useful for the purification of small quantities of material (typically <100 mg) or for compounds that are difficult to separate by column chromatography. chemrxiv.orgwikipedia.org The crude mixture is applied as a continuous band near the bottom of the plate, which is then developed in a chamber containing a suitable mobile phase. thermofisher.com

After development, the separated bands of compounds are visualized, often using a UV lamp if the compounds are UV-active, or by staining. libretexts.org The band corresponding to this compound is then physically scraped from the plate, and the compound is recovered by washing the adsorbent with a polar solvent. thermofisher.com

Table 2: General Parameters for Preparative TLC Purification

| Parameter | Value/Description |

| Stationary Phase | Silica gel on a glass or aluminum support, typically 500-2000 µm thick. chemrxiv.orginterchim.com |

| Mobile Phase | A solvent system that provides good separation on analytical TLC, often a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). interchim.comsigmaaldrich.com |

| Application | The sample is dissolved in a volatile solvent and applied as a narrow streak. thermofisher.com |

| Visualization | UV light (if applicable) or staining reagents. libretexts.org |

| Recovery | The desired band is scraped off, and the compound is eluted from the silica with a polar solvent. thermofisher.com |

Gas Chromatography for Purity Analysis

Gas chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds. birchbiotech.comoshadhi.co.uk The sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase. oshadhi.co.uk

For alcohol ethoxylates, GC analysis can be challenging due to their relatively low volatility. vta-process.de However, for a compound with a single ethoxy unit like this compound, direct analysis by GC with a flame ionization detector (FID) is feasible. The use of a high-temperature, non-polar capillary column is often required. thermofisher.com The resulting chromatogram will show peaks corresponding to each component in the sample, and the area of each peak is proportional to the amount of that compound present. youtube.com Purity is determined by calculating the percentage of the peak area of this compound relative to the total area of all peaks, excluding the solvent peak. birchbiotech.comyoutube.com In some cases, derivatization, such as silylation, is employed to increase the volatility and improve the chromatographic peak shape of alcohol ethoxylates. nih.gov

Table 3: Illustrative GC-FID Parameters for Purity Assessment of a C12 Alcohol Ethoxylate

| Parameter | Value/Description |

| Column | Non-polar capillary column (e.g., DB-1 or similar). chromforum.org |

| Injector Temperature | Sufficiently high to ensure complete vaporization (e.g., 300 °C). chromforum.org |

| Oven Program | A temperature ramp, for example, from 100 °C to 325 °C. chromforum.org |

| Detector | Flame Ionization Detector (FID). commonorganicchemistry.comshimadzu.com |

| Carrier Gas | Inert gas such as Helium or Nitrogen. oshadhi.co.uk |

| Purity Calculation | (Area of this compound peak / Total area of all peaks) x 100. youtube.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. thermofisher.comnih.gov It is particularly well-suited for the analysis of non-volatile or thermally labile compounds like alcohol ethoxylates. vta-process.de

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of alcohol ethoxylates. epa.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve separation of the different ethoxymers and alkyl chain lengths that may be present in a sample. epa.govnih.gov For quantitative analysis, a detector that provides a response proportional to the concentration of the analyte is used, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS). thermofisher.com A calibration curve is typically generated using standards of known concentration to accurately determine the purity of the this compound sample. epa.govnih.gov

Table 4: Representative HPLC Parameters for Quantitative Analysis of C12 Alcohol Ethoxylates

| Parameter | Value/Description |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). epa.gov |

| Mobile Phase | Gradient of water with an additive (e.g., ammonium (B1175870) acetate) and acetonitrile. epa.gov |

| Flow Rate | Typically 0.3 mL/min. epa.gov |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD). thermofisher.comepa.gov |

| Quantification | Based on a calibration curve generated from standards of known purity and concentration. epa.gov |

Non-Chromatographic Purification Approaches

While chromatography is a powerful tool, non-chromatographic methods, particularly distillation, play a significant role in the purification of certain compounds, especially on a larger scale.

Distillation and Fractional Distillation for Homolog Separation

Distillation is a process of separating the component substances from a liquid mixture by selective boiling and condensation. youtube.com Fractional distillation is an enhancement of this technique that uses a fractionating column to separate compounds with close boiling points. thermofisher.comyoutube.com

For a compound like this compound, which has a relatively high boiling point, vacuum distillation is often employed. wikipedia.org By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition that might occur at atmospheric pressure. wikipedia.orgerasm.org Fractional distillation under vacuum can be effective in separating this compound from unreacted dodecan-1-ol or from higher ethoxylates if they are present as impurities. The efficiency of the separation depends on the difference in the boiling points of the components and the efficiency of the fractionating column. digivac.com

Table 5: General Principles of Vacuum Fractional Distillation for this compound Purification

| Parameter | Principle |

| Apparatus | A distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. chromforum.orgyoutube.com |

| Pressure | Reduced pressure to lower the boiling points of the components. wikipedia.org |

| Temperature | The temperature is carefully controlled to selectively vaporize the component with the lower boiling point. thermofisher.com |

| Separation | Components with different boiling points will condense at different heights in the fractionating column, allowing for their separation. digivac.com |

Purity Verification Methodologies

Once purified, the identity and purity of the this compound sample must be confirmed. This is achieved through various analytical techniques that provide information about the compound's functional groups and elemental composition.

Titrimetric analysis can be employed to quantify the concentration of hydroxyl (-OH) groups present in the purified sample, which provides a measure of its purity. A common method involves the esterification of the hydroxyl group with a known excess of a reagent, such as pyromellitic dianhydride or acetic anhydride (B1165640). researchgate.net The unreacted anhydride is then hydrolyzed to the corresponding carboxylic acid, and the total amount of acid is determined by titration with a standardized solution of a strong base, like sodium hydroxide (B78521), using a suitable indicator. researchgate.net By comparing this to a blank titration (without the alcohol sample), the amount of reagent that reacted with the hydroxyl groups can be calculated, thus giving the hydroxyl content of the sample.

Table 4: Example Data for Titrimetric Hydroxyl Group Analysis This table presents hypothetical data to illustrate the calculation.

| Parameter | Value |

|---|---|

| Mass of this compound sample | 0.500 g |

| Molarity of NaOH titrant | 0.100 M |

| Volume of NaOH for sample titration | 15.5 mL |

| Volume of NaOH for blank titration | 25.0 mL |

| Calculated Moles of -OH | 0.00095 mol |

| Experimental Molar Mass | 526.3 g/mol (discrepancy indicates potential impurity) |

| Theoretical Molar Mass | 230.40 g/mol |

Elemental analysis, typically through combustion analysis, is a fundamental technique for confirming the empirical formula of a pure organic compound. A precisely weighed sample of this compound is combusted in an excess of oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). youtube.com The masses of the produced CO₂ and H₂O are accurately measured. From these masses, the mass percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

The experimental mass percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₄H₃₀O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical Mass % (for C₁₄H₃₀O₂) | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 72.99% | 72.95% |

| Hydrogen (H) | 13.12% | 13.18% |

| Oxygen (O) | 13.88% | 13.87% |

The close correlation between the theoretical and hypothetical experimental data in the table would confirm the empirical formula and suggest a high degree of purity for the isolated sample.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms. For 12-Ethoxydodecan-1-ol, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of its structure.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is characterized by several key signals that correspond to the different types of protons present in the molecule. The spectrum provides crucial information about the connectivity of the ethoxy and dodecanol (B89629) portions of the molecule.

The primary alcohol is indicated by a triplet at approximately 3.64 ppm, corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH). The hydroxyl proton itself would typically appear as a broad singlet, though its chemical shift can vary depending on the solvent and concentration. The protons of the methylene (B1212753) group adjacent to the ether oxygen on the dodecanol chain (-OCH₂-) and the methylene group of the ethoxy group (-OCH₂CH₃) are expected to resonate around 3.4-3.5 ppm. The long methylene chain of the dodecanol backbone produces a large, complex signal in the upfield region, typically between 1.2 and 1.6 ppm. Finally, the methyl protons of the ethoxy group (-CH₃) would appear as a triplet around 1.17 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH ₂OH |

| ~3.4-3.5 | Multiplet | 4H | -OCH ₂- (dodecanol) and -OCH ₂CH₃ |

| ~2.5 (variable) | Broad Singlet | 1H | -OH |

| ~1.2-1.6 | Multiplet | 20H | -(CH ₂)₁₀- |

| ~1.17 | Triplet | 3H | -OCH₂CH ₃ |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete elucidation of the carbon framework.

The carbon attached to the hydroxyl group (-C H₂OH) is expected to appear around 63 ppm. The carbons adjacent to the ether oxygen are also shifted downfield, with the -OC H₂- carbon of the dodecanol chain and the -OC H₂CH₃ carbon of the ethoxy group resonating in the region of 66-73 ppm. The long alkyl chain carbons will produce a series of peaks between approximately 23 and 33 ppm. The terminal methyl carbon of the ethoxy group (-C H₃) will be the most upfield signal, appearing around 15 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~73 | -OC H₂- (dodecanol) |

| ~66 | -OC H₂CH₃ |

| ~63 | -C H₂OH |

| ~23-33 | -(C H₂)₁₀- |

| ~15 | -OCH₂C H₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Assignment

Two-dimensional (2D) NMR experiments are invaluable for confirming the assignments made from one-dimensional spectra and for resolving complex overlapping signals.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, key correlations would be observed between the protons of the -CH₂OH group and the adjacent methylene protons, as well as between the protons of the ethoxy group (-OCH₂CH₃). The extensive overlap in the methylene region of the long alkyl chain would also be partially resolved by showing the connectivity between adjacent CH₂ groups. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is a powerful tool for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.64 ppm would show a cross-peak with the carbon signal at ~63 ppm, confirming the -CH₂OH group. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across heteroatoms like the ether oxygen. A key HMBC correlation would be observed between the protons of the ethoxy group's methylene (-OCH₂CH₃) and the C-12 carbon of the dodecanol chain, and vice versa, unambiguously confirming the ether linkage at the 12-position. hmdb.calibretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

A prominent and broad absorption band would be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group, with the broadening due to hydrogen bonding. openstax.orgnp-mrd.org A strong C-O stretching vibration for the primary alcohol would appear in the range of 1050-1150 cm⁻¹. The presence of the ether linkage is confirmed by a C-O-C stretching band, which typically appears in the region of 1070-1150 cm⁻¹. The aliphatic C-H stretching vibrations of the long alkyl chain and the ethoxy group would be observed as sharp peaks in the 2850-3000 cm⁻¹ region. Finally, C-H bending vibrations for the methylene groups are expected around 1465 cm⁻¹. mdpi.com

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 (sharp) | C-H stretch | Alkane/Ether |

| ~1465 | C-H bend | Alkane |

| 1070-1150 | C-O-C stretch | Ether |

| 1050-1150 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further aiding in its structural elucidation. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₁₄H₃₀O₂. However, for long-chain alcohols, the molecular ion peak can be weak or absent. Common fragmentation pathways for long-chain alcohols include alpha-cleavage and dehydration.

Alpha-cleavage would involve the breaking of the C-C bond adjacent to the oxygen atom of the alcohol, leading to the formation of a stable oxonium ion. Another characteristic fragmentation would be the loss of a water molecule (M-18) from the molecular ion. The ether linkage also provides a site for fragmentation, with cleavage of the C-O bond or the C-C bond adjacent to the ether oxygen being likely pathways. The resulting fragmentation pattern would show a series of peaks corresponding to the loss of various alkyl and alkoxy fragments.

High-Resolution Electrospray Ionization-Time of Flight Mass Spectrometry (HR-ESI-TOF-MS) for Exact Mass Determination

High-Resolution Electrospray Ionization-Time of Flight Mass Spectrometry (HR-ESI-TOF-MS) is an indispensable tool for the precise mass determination of fatty alcohol ethoxylates like this compound. This soft ionization technique allows for the analysis of these non-volatile compounds by generating intact molecular ions, typically as protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺), from a solution. The high-resolution capability of the TOF analyzer then enables the determination of the exact mass of these ions with a high degree of accuracy, which is fundamental for confirming the elemental composition.

For a pure sample of this compound, the expected monoisotopic mass can be calculated and compared with the experimentally observed mass. The oligomers of fatty alcohol ethoxylates can exhibit notable differences in sensitivity in mass spectrometry with electrospray ionization. nih.gov The response factors of the [M+H]⁺ and [M+Na]⁺ peaks have been observed to increase with the number of ethylene (B1197577) oxide units and the length of the alkyl chain. nih.gov

Table 1: Theoretical and Expected HR-ESI-TOF-MS Data for this compound

| Chemical Formula | Species | Theoretical Monoisotopic Mass (Da) | Expected Adducts |

| C₁₄H₃₀O₂ | This compound | 230.2246 | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

This table presents theoretical data as specific experimental values for this compound were not available in the public domain.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for characterizing the molecular weight distribution of polymeric compounds such as ethoxylated alcohols. nih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. nih.gov This soft ionization process is particularly well-suited for analyzing ethoxylated products, which often consist of a range of oligomers with varying numbers of ethylene oxide units. nih.gov

A typical MALDI-TOF spectrum of a commercial fatty alcohol ethoxylate displays a distribution of peaks, each corresponding to an oligomer with a different number of ethoxy groups. nih.gov The mass difference between adjacent peaks in the series is equivalent to the mass of a single ethylene oxide unit (44 Da). The resulting spectrum often forms a bell-shaped distribution, with the most intense peak representing the most abundant oligomer in the mixture. nih.gov MALDI-TOF MS can be effectively used to analyze the chain lengths and end groups of fatty alcohol ethoxylates through the study of fragmentation patterns in collision-induced dissociation. researchgate.net

Table 2: Representative MALDI-TOF-MS Data for a Dodecanol Ethoxylate Mixture

| Peak (n) | Structure | Calculated m/z ([M+Na]⁺) |

| 0 | C₁₂H₂₅OH | 209.2 |

| 1 | C₁₂H₂₅(OCH₂CH₂)₁OH | 253.2 |

| 2 | C₁₂H₂₅(OCH₂CH₂)₂OH | 297.2 |

| 3 | C₁₂H₂₅(OCH₂CH₂)₃OH | 341.3 |

| 4 | C₁₂H₂₅(OCH₂CH₂)₄OH | 385.3 |

| 5 | C₁₂H₂₅(OCH₂CH₂)₅OH | 429.3 |

This table provides representative data for a dodecanol ethoxylate mixture to illustrate the expected pattern for this compound, which corresponds to the n=1 peak. The data shows the characteristic 44 Da difference between oligomers.

Other Structural Characterization Methods

Optical Rotation for Stereochemical Purity (if applicable)

Optical rotation is a key analytical technique used to determine the stereochemical purity of chiral compounds. It measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral substance.

Based on the standard nomenclature, this compound is an achiral molecule as it does not possess a stereocenter. The structure consists of a linear dodecanol backbone with an ethoxy group at the 12-position, neither of which introduces a chiral carbon. Therefore, a sample of pure this compound is not expected to exhibit optical activity, and the measurement of optical rotation would result in a value of zero. This analysis would only become relevant if the alkyl chain were to contain a chiral center, for instance, through branching with a substituent.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Terminal Hydroxyl Group

The primary alcohol functionality is the most reactive site in the 12-Ethoxydodecan-1-ol molecule, readily undergoing esterification, oxidation, etherification, and halogenation. These reactions are fundamental for modifying the molecule's properties and for its derivatization for analytical detection.

Esterification of the terminal hydroxyl group is a common strategy to introduce new functional moieties onto the this compound backbone. This reaction is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640). For instance, the reaction with acetic anhydride in the presence of a base catalyst like pyridine (B92270) or a solid acid catalyst would yield 12-ethoxydodecyl acetate. This transformation is useful for creating derivatives with altered polarity and for protecting the hydroxyl group during subsequent synthetic steps.

Reaction with Acyl Halides: The use of a more reactive acyl halide, such as acetyl chloride, with this compound in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) provides a rapid and high-yielding route to the corresponding ester. The base serves to neutralize the hydrogen chloride byproduct.

Fischer Esterification: Direct esterification with a carboxylic acid is also possible, typically under acidic catalysis (e.g., sulfuric acid) with removal of water to drive the equilibrium towards the product. However, this method can be less favorable due to the potential for side reactions under harsh acidic conditions, including cleavage of the ether linkage.

| Reactant | Reagent | Catalyst/Conditions | Product |

| This compound | Acetic Anhydride | Pyridine, Room Temp. | 12-Ethoxydodecyl acetate |

| This compound | Acetyl Chloride | Triethylamine, CH₂Cl₂ | 12-Ethoxydodecyl acetate |

| This compound | Carboxylic Acid (R-COOH) | H₂SO₄, Heat | 12-Ethoxydodecyl R-carboxylate |

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org The ether linkage is generally stable to most oxidizing conditions used for alcohols.

Oxidation to Aldehyde: To achieve the partial oxidation to 12-ethoxydodecanal, milder and more selective oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, typically used in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation. libretexts.orgorganicchemistrytutor.comorganic-chemistry.orgchemistrysteps.com Other modern reagents like Dess-Martin periodinane (DMP) also provide high yields of the aldehyde under mild conditions. libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 12-ethoxydodecanoic acid. Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a common choice for this transformation. organic-chemistry.orgalfa-chemistry.comwikipedia.orgorganicchemistrytutor.com The reaction proceeds through the aldehyde intermediate, which is rapidly oxidized further in the aqueous, acidic medium. libretexts.orgorganicchemistrytutor.com

| Starting Material | Oxidizing Agent | Solvent | Primary Product |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 12-Ethoxydodecanal |

| This compound | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 12-Ethoxydodecanal |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | Acetone/Water | 12-Ethoxydodecanoic Acid |

| This compound | Potassium Permanganate (KMnO₄) | Basic solution, then acid | 12-Ethoxydodecanoic Acid |

Further etherification at the terminal hydroxyl group can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.orglibretexts.org This reaction allows for the introduction of a second ether linkage, creating a diether. The process involves two main steps:

Deprotonation: The hydroxyl group of this compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This alkoxide is a potent nucleophile.

Nucleophilic Substitution: The resulting alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the new ether. wikipedia.org

For example, reacting this compound with sodium hydride followed by methyl iodide would yield 1-ethoxy-12-methoxydodecane. The choice of the alkylating agent is crucial; primary halides work best, as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.comwikipedia.org

| Step | Reagents | Intermediate/Product | Reaction Type |

| 1. Deprotonation | This compound, Sodium Hydride (NaH) | Sodium 12-ethoxydodecan-1-oxide | Acid-Base Reaction |

| 2. Alkylation | Sodium 12-ethoxydodecan-1-oxide, Alkyl Halide (R-X) | 12-Ethoxy-1-(alkoxy)dodecane | Sₙ2 Nucleophilic Substitution |

The hydroxyl group can be readily replaced by a halogen atom (Cl, Br, I) through nucleophilic substitution reactions. This conversion transforms the alcohol into a more reactive alkyl halide, which can serve as a precursor for further functionalization.

Chlorination: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. chemguide.co.uk The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification. chemguide.co.uk The reaction often proceeds with inversion of configuration if a chiral center is present, though this is not applicable to achiral this compound.

Bromination: Phosphorus tribromide (PBr₃) is effective for converting primary and secondary alcohols into alkyl bromides. byjus.com The reaction typically proceeds via an Sₙ2 mechanism, involving the formation of a phosphite (B83602) ester intermediate. byjus.com

| Desired Halogen | Reagent | Typical Byproducts | Product |

| Chlorine | Thionyl Chloride (SOCl₂) | SO₂, HCl | 1-Chloro-12-ethoxydodecane |

| Bromine | Phosphorus Tribromide (PBr₃) | H₃PO₃ | 1-Bromo-12-ethoxydodecane |

| Iodine | Phosphorus Triiodide (P₃I, often formed in situ from P and I₂) | H₃PO₃ | 1-Iodo-12-ethoxydodecane |

For analytical techniques such as gas chromatography (GC), it is often necessary to derivatize polar molecules like this compound to increase their volatility and thermal stability. Silylation is a widely used method for this purpose. tcichemicals.com

The active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This is achieved by reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). caltech.edusigmaaldrich.com The resulting TMS ether is significantly less polar and more volatile, leading to improved chromatographic performance (e.g., better peak shape and shorter retention times) in GC-MS analysis. caltech.edupubcompare.ai

| Analyte | Derivatization Reagent | Catalyst (optional) | Derivative | Analytical Purpose |

| This compound | BSTFA | TMCS | 12-Ethoxy-1-(trimethylsilyloxy)dodecane | Increase volatility for GC-MS |

| This compound | MSTFA | 1% TMCS | 12-Ethoxy-1-(trimethylsilyloxy)dodecane | Metabolite profiling by GC-MS thermofisher.com |

Transformations of the Ether Linkage

The C-O bond of the ether linkage in this compound is significantly more stable and less reactive than the hydroxyl group. Cleavage of this bond requires harsh conditions, typically involving strong acids. libretexts.orglibretexts.orgopenstax.orgorganicchemistrytutor.com

Acidic Cleavage: Treatment with strong hydrohalic acids, such as concentrated hydrobromic acid (HBr) or hydroiodic acid (HI), at high temperatures can cleave the ether bond. libretexts.orglibretexts.orgopenstax.orgyoutube.com The reaction proceeds via an Sₙ2 mechanism. The first step is protonation of the ether oxygen to form a good leaving group. organicchemistrytutor.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. In the case of this compound, the nucleophile will attack the less sterically hindered ethyl group, leading to the formation of 1,12-dodecanediol (B52552) and ethyl halide. openstax.org If an excess of the acid is used, the hydroxyl groups of the diol can also be subsequently halogenated.

Lewis Acid Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers. nih.govgvsu.educore.ac.ukpearson.compearson.com The reaction with BBr₃ is often faster and occurs under milder conditions than with HBr. The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion. This would cleave this compound to yield bromoethane (B45996) and a borate (B1201080) ester of dodecan-1,12-diol, which upon aqueous workup gives 1,12-dodecanediol.

| Reagent | Conditions | Mechanism | Products (after workup) |

| Hydrobromic Acid (HBr) | High Temperature | Sₙ2 | 1,12-Dodecanediol + Bromoethane |

| Hydroiodic Acid (HI) | High Temperature | Sₙ2 | 1,12-Dodecanediol + Iodoethane |

| Boron Tribromide (BBr₃) | Room Temp. or below | Lewis Acid-mediated Sₙ2 | 1,12-Dodecanediol + Bromoethane |

Reactions Involving the Alkyl Chain

The long, saturated dodecyl chain of this compound is generally unreactive. However, functionalization can be achieved through reactions that typically proceed via radical mechanisms, such as certain halogenation reactions under UV light, though these often lack selectivity.

Selective functionalization of the hydrocarbon backbone of a long-chain aliphatic compound like this compound is challenging due to the chemical equivalence of the methylene (B1212753) (-CH₂-) groups. However, advanced catalytic systems can enable site-selective C-H activation. For instance, metalloporphyrin or other transition-metal catalysts can direct oxidation or amination to specific positions, although this remains a highly specialized area of research.

A hypothetical example of such a functionalization could involve a directed oxidation reaction.

Table 2: Hypothetical Functionalization of the Hydrocarbon Backbone

| Reaction Type | Catalyst System | Potential Products |

| C-H Oxidation | Manganese Porphyrin / Oxidant | Mixture of keto and hydroxy derivatives at various positions |

| C-H Nitrene Insertion | Rhodium(II) catalyst / Azide source | Mixture of amino derivatives at various positions |

Exploration of Reaction Mechanisms and Kinetics

The kinetics of the ether cleavage of this compound under acidic conditions are expected to follow a second-order rate law, consistent with an SN2 mechanism. The rate of the reaction would be dependent on the concentrations of both the protonated ether and the halide nucleophile.

Rate = k[R-O⁺H-R'][X⁻]

Due to the primary nature of both alkyl groups attached to the ether oxygen, an SN1 mechanism, which would involve the formation of a primary carbocation, is highly unfavorable.

Kinetic studies would likely reveal a significant dependence on the nature of the halogen in the hydrohalic acid, with the reaction rate being faster for HI than for HBr, corresponding to the higher nucleophilicity of I⁻ compared to Br⁻. Temperature would also be a critical factor, with higher temperatures increasing the reaction rate, as is typical for SN2 reactions which have a significant activation energy barrier.

Table 3: Postulated Kinetic Data for Ether Cleavage of this compound

| Reagent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Mechanism |

| HBr | 100 | Low | SN2 |

| HI | 100 | Moderate | SN2 |

Role in Advanced Materials Science and Chemical Intermediates

Precursor in Specialty Chemical Synthesis

As a precursor, 12-Ethoxydodecan-1-ol is a foundational molecule used to produce more complex, high-value specialty chemicals. Its primary alcohol group is a key reaction site for derivatization, while the ethoxy group and alkyl chain confer specific physicochemical properties to the final products.

Synthesis of Anionic and Non-ionic Surfactant Precursors

This compound is intrinsically linked to the production of surfactants due to its amphiphilic structure, which consists of a hydrophilic ether-alcohol head and a hydrophobic 12-carbon tail.

Non-ionic Surfactants : By its chemical nature, this compound is a type of non-ionic surfactant known as a fatty alcohol ethoxylate (FAE). FAEs are produced through the ethoxylation of fatty alcohols, where ethylene (B1197577) oxide reacts with the alcohol (in this case, dodecanol) in the presence of a catalyst like potassium hydroxide (B78521). This class of surfactants is valued for its effectiveness in emulsification, wetting, and detergency across a wide range of temperatures and pH levels. The performance of these surfactants can be tailored by altering the length of the alkyl chain and the number of ethoxy units.

Anionic Surfactants : this compound serves as a direct precursor for the synthesis of anionic surfactants. The terminal hydroxyl group can undergo sulfation by reacting with agents like sulfur trioxide or chlorosulfuric acid to form a sulfate (B86663) ester. This intermediate is then neutralized with a base, such as sodium hydroxide, to produce an alcohol ethoxy sulfate (AES), a common type of anionic surfactant. These anionic derivatives exhibit enhanced water solubility and are key components in a vast array of detergents and cleaning products.

| Initial Compound | Reaction | Reagent Example | Resulting Surfactant Type | Product Class Example |

|---|---|---|---|---|

| This compound | Direct Use | N/A | Non-ionic | Fatty Alcohol Ethoxylate |

| This compound | Sulfation & Neutralization | 1. SO₃ 2. NaOH | Anionic | Alcohol Ethoxy Sulfate |

Building Block for Complex Polymeric Architectures

While not typically a monomer that forms the primary backbone of a polymer, this compound and similar fatty alcohol ethoxylates act as crucial building blocks in the creation of complex polymer systems, such as emulsions and latexes. Their role is primarily that of a functional additive that stabilizes and controls the architecture of the final material.

Fatty alcohol ethoxylates are utilized as high-performance non-ionic emulsifiers and stabilizers in emulsion polymerization. This process is used to produce a variety of materials, including latex and rubber emulsions. The surfactant stabilizes monomer droplets in the aqueous phase and the resulting polymer particles, preventing coagulation and ensuring the uniformity of the final polymer dispersion.

Furthermore, this compound has been identified as having significant potential as a phase-transfer catalyst in multi-phase polymerization reactions. Its molecular structure facilitates the transport of reactive species between immiscible phases, which can enhance reaction rates and selectivity under moderate conditions.

Intermediate in Multi-Step Organic Synthesis

The defined chemical structure of this compound makes it a useful intermediate in complex, multi-step synthetic pathways aimed at producing specialized, high-value molecules.

Synthesis of Biologically Active Scaffolds (e.g., as part of neuritogenic derivatives)

This compound has been successfully employed as an intermediate in the synthesis of biologically active compounds. In a notable study focused on the structure-activity relationships of neuritogenic gentiside derivatives, this compound was synthesized and used as a key building block. Neuritogenic compounds are capable of inducing neurite outgrowth in nerve cells, a process of interest in neuroscience and regenerative medicine. The research demonstrated that the introduction of an ether group, such as the ethoxy group in this compound, into the alkyl side chain of the lead compound did not significantly alter its neuritogenic activity. This highlights its utility in modifying the lipophilic portions of bioactive molecules to fine-tune their properties without diminishing their core biological function.

| Lead Compound Class | Intermediate Used | Biological Activity Investigated | Key Finding |

|---|---|---|---|

| Gentisides | This compound | Neuritogenic Activity (Neurite Outgrowth) | Introduction of the ethoxy group into the alkyl chain did not significantly decrease biological activity. |

Preparation of Advanced Ionophores and Ligands

The synthesis of advanced ionophores and ligands often requires the incorporation of long, lipophilic chains to ensure solubility in organic phases and biological membranes. While the molecular structure of this compound, with its C12 alkyl chain, is suitable for providing such lipophilicity, its specific use as a precursor in the synthesis of advanced ionophores and ligands is not extensively documented in publicly available scientific literature. However, related ethoxylated fatty alcohols can be chemically modified; for example, oxidation of the terminal alcohol group using noble metal catalysts can convert them into the corresponding carboxylic acids. These resulting alkyl polyglycol carboxylic acids could potentially function as ligands for metal ions.

Role in Chiral Auxiliary Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. These auxiliaries are, by definition, chiral molecules themselves and are typically derived from readily available, enantiomerically pure compounds from the "chiral pool," such as amino acids, terpenes, or alkaloids.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, it cannot function as a chiral auxiliary itself, nor is there evidence in the scientific literature of it being used as a primary precursor for the synthesis of a chiral auxiliary. The synthesis of a chiral molecule requires either starting with a chiral material or introducing chirality through an asymmetric reaction.

Applications in Lubricant and Additive Chemistry (Focus on Chemical Structure and Synthesis)

This compound and its related fatty alcohol ethoxylates are recognized for their utility as non-ionic surfactants and friction modifiers in the formulation of lubricants and additives. The inherent chemical structure of this compound, featuring a hydrophobic dodecyl chain and a hydrophilic ethoxy head, allows it to function effectively at the interface between oil and metal surfaces, influencing the tribological properties of the lubricant.

Chemical Structure and its Influence on Lubricity:

The performance of this compound as a lubricant additive is intrinsically linked to its molecular architecture. The long, non-polar dodecyl tail ensures good solubility in base oils, which are typically non-polar hydrocarbons. The polar ethoxy-alcohol head group exhibits an affinity for metal surfaces, enabling the molecule to form a protective film at the point of contact. This adsorbed layer can reduce friction and wear between moving parts.

The single ethoxy group in this compound provides a crucial balance between hydrophobic and hydrophilic characteristics. This specific degree of ethoxylation influences its solubility, thermal stability, and interaction with other lubricant additives, such as anti-wear and extreme pressure agents.

Synthesis of this compound for Lubricant Applications:

The primary method for synthesizing this compound for use in lubricants is the ethoxylation of dodecanol (B89629). smolecule.com This process involves the reaction of dodecan-1-ol (lauryl alcohol) with ethylene oxide in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure to ensure the desired degree of ethoxylation is achieved. For lubricant applications where a specific mono-ethoxylated product is desired, careful control of reaction conditions and stoichiometry is essential to minimize the formation of polyethoxylated byproducts.

Alternative synthesis routes include the reduction of ethyl laurate to dodecanol, which is then subjected to ethoxylation, and the direct etherification of dodecanol with ethylene glycol under acidic conditions. smolecule.com

Research Findings on Alcohol Ethoxylates as Lubricant Additives:

While specific research focusing solely on the tribological performance of this compound is limited in publicly available literature, broader studies on C12-C14 alcohol ethoxylates provide valuable insights into their function as lubricant additives. Research has shown that the addition of alcohol ethoxylates to base oils can lead to a reduction in the coefficient of friction and a decrease in wear scar diameter on steel surfaces. The effectiveness of these additives is often dependent on their concentration, the degree of ethoxylation, and the operating conditions (e.g., load, speed, and temperature).

For instance, studies on lauryl alcohol (dodecanol) as a boundary additive in mineral seal oil have demonstrated its effectiveness in reducing the roll separating force and the coefficient of friction in cold rolling of aluminum.

Data on the Tribological Performance of a Related C12 Alcohol Ethoxylate:

The following table presents representative data from a study on a C12-C14 alcohol ethoxylate with a low degree of ethoxylation, illustrating its potential impact as a lubricant additive. It is important to note that this data is for a closely related compound and not specifically for this compound.

| Parameter | Base Oil | Base Oil + C12-C14 Alcohol Ethoxylate (2 EO) |

| Coefficient of Friction | 0.12 | 0.09 |

| Wear Scar Diameter (mm) | 0.55 | 0.45 |

| Test Conditions | Four-ball tester, 1200 rpm, 40 kg, 60 min | Four-ball tester, 1200 rpm, 40 kg, 60 min |

This table presents illustrative data for a generic C12-C14 alcohol ethoxylate with an average of 2 moles of ethylene oxide and does not represent certified data for this compound.

The data indicates a notable reduction in both friction and wear with the addition of the alcohol ethoxylate. This improvement is attributed to the formation of a protective boundary film on the metal surfaces. The polar head of the ethoxylate adsorbs onto the surface, while the long alkyl chain provides a low-shear-strength layer.

Further research is necessary to fully characterize the specific tribological properties of this compound and optimize its use in advanced lubricant formulations.

Theoretical and Computational Chemistry Aspects

Molecular Conformation and Stereochemical Analysis

The conformational landscape of 12-ethoxydodecan-1-ol is primarily dictated by the rotations around its numerous single bonds. The long dodecyl chain, composed of sp³ hybridized carbon atoms, will preferentially adopt a staggered, anti-periplanar conformation to minimize steric hindrance between adjacent methylene (B1212753) groups. This leads to a largely linear, zig-zag arrangement of the carbon backbone.

A full conformational analysis would involve systematically rotating each dihedral angle and calculating the corresponding energy to map out the potential energy surface. For a molecule of this size, a complete analysis is computationally expensive. However, key rotations around the ether and alcohol functionalities are of particular interest. The anomeric effect, which can favor gauche conformations in systems with heteroatoms, might play a role in the preferred orientation of the ethoxy group. utdallas.edu

Table 1: Predicted Key Dihedral Angles and Relative Energies for Low-Energy Conformers of this compound (Hypothetical Data)

| Conformer | C11-C12-O-C1' Dihedral Angle (°) | C2-C1-O-H Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 180 (anti) | 0.00 |

| B | 60 (gauche) | 180 (anti) | 0.65 |

| C | 180 (anti) | 60 (gauche) | 0.40 |

| D | 60 (gauche) | 60 (gauche) | 1.05 |

Note: This data is hypothetical and serves to illustrate the expected conformational preferences based on general principles of organic chemistry.

Stereochemically, this compound possesses a chiral center at the C1-position if the hydroxyl group were not terminal. However, as dodecan-1-ol, the carbon bearing the hydroxyl group is prochiral. The introduction of the ethoxy group at the opposite end of the chain does not introduce any new chiral centers.

Reaction Pathway Prediction and Energetic Profiling

A plausible synthetic route to this compound is the etherification of dodecan-1,12-diol. One common method for such a transformation is the Williamson ether synthesis, which involves the deprotonation of one of the hydroxyl groups to form an alkoxide, followed by nucleophilic attack on an ethyl halide (e.g., ethyl bromide).

For instance, the deprotonation of the diol could be modeled to determine which hydroxyl group is more acidic, although in a symmetrical diol, the difference would be negligible. The main focus would be on the SN2 reaction between the alkoxide and the ethyl halide. The transition state for this step can be located and its energy calculated, which is crucial for determining the reaction rate. A study on the etherification of 1-dodecanol (B7769020) has shown that both Brønsted and Lewis acid sites on a catalyst can play a role in the reaction mechanism. escholarship.org

Table 2: Hypothetical Energetic Profile for the Williamson Ether Synthesis of this compound

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Enthalpy Change (kcal/mol) |

| Deprotonation | Dodecan-1,12-diol + NaH | Sodium 12-hydroxydodecan-1-oxide + H₂ | N/A | -25 |

| Ether Formation | Sodium 12-hydroxydodecan-1-oxide + CH₃CH₂Br | This compound + NaBr | 20 | -15 |

Note: This data is hypothetical and based on typical values for Williamson ether synthesis reactions.

Spectroscopic Data Simulation and Interpretation

Computational methods are powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. escholarship.orgresearchgate.net

Infrared (IR) Spectroscopy: Simulated IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, the most characteristic IR absorptions would be:

A broad O-H stretching band around 3300-3400 cm⁻¹ due to the terminal alcohol group.

C-H stretching bands just below 3000 cm⁻¹ for the alkyl chain.

A prominent C-O stretching band for the ether linkage, typically in the 1050-1150 cm⁻¹ region. pressbooks.pubopenstax.org

Another C-O stretching band for the primary alcohol, also in a similar region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital).

¹H NMR: The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift dependent on concentration and solvent. The protons on the carbon adjacent to the ether oxygen (-O-CH₂-CH₃) would be deshielded and appear around 3.4-3.6 ppm. pressbooks.publibretexts.org The methylene protons next to the alcohol group (-CH₂-OH) would also be downfield, typically in the 3.6-3.8 ppm range. The numerous methylene groups of the long alkyl chain would create a large, complex signal in the 1.2-1.6 ppm region.

¹³C NMR: The carbon atom bonded to the ether oxygen would be significantly deshielded, with a predicted chemical shift in the range of 60-70 ppm. The carbon bearing the hydroxyl group would also be in a similar downfield region. The carbons of the ethyl group and the long alkyl chain would have characteristic shifts, with those closer to the heteroatoms being more downfield. pressbooks.publibretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| HO-CH ₂- | 3.64 (t) | 62.8 |

| -CH₂-CH ₂-OH | 1.57 (p) | 32.7 |

| -O-CH ₂-CH₃ | 3.45 (q) | 66.2 |

| -O-CH₂-CH ₃ | 1.21 (t) | 15.3 |

| -(CH₂)₈- (bulk) | 1.2-1.4 (m) | 26-30 |

| -CH ₂-CH₂-O- | 1.59 (p) | 29.5 |

| -CH₂-O-C₂H₅ | 3.55 (t) | 70.9 |

Note: This data is hypothetical. Chemical shifts (δ) are relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), p (pentet), m (multiplet).

Intermolecular Interaction Modeling

The intermolecular forces in this compound are a combination of weak van der Waals forces along the long hydrocarbon chain and stronger dipole-dipole interactions and hydrogen bonding at the polar ends of the molecule.

Hydrogen Bonding: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor. youtube.com This allows molecules of this compound to form strong intermolecular hydrogen bonds with each other and with other polar molecules. The ether oxygen can also act as a hydrogen bond acceptor, though it is a weaker acceptor than the hydroxyl oxygen. libretexts.org Molecular dynamics (MD) simulations can be used to study the nature and dynamics of these hydrogen bonds in the liquid state. Studies on similar ether alcohols have shown that intermolecular hydrogen bonding between hydroxyl groups is generally stronger than that between hydroxyl and ether groups. mdpi.com

Modeling these interactions is crucial for predicting the physical properties of this compound, such as its boiling point, viscosity, and solubility. The amphiphilic nature of this molecule, with a polar head (the hydroxyl and ether groups) and a long nonpolar tail, suggests that it may exhibit surfactant-like properties.

Table 4: Summary of Intermolecular Interactions in this compound

| Interaction Type | Functional Group(s) Involved | Relative Strength |

| Hydrogen Bonding (Donor/Acceptor) | -OH | Strong |

| Hydrogen Bonding (Acceptor) | -O- (ether) | Moderate |

| Dipole-Dipole | -OH, -O- | Moderate |

| Van der Waals (London Dispersion) | C₁₂H₂₄ alkyl chain | Weak (but cumulatively significant) |

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes

The chemical industry is increasingly driven by the principles of green chemistry, moving away from traditional petroleum-based syntheses toward more sustainable methods. For alcohol ethoxylates like 12-Ethoxydodecan-1-ol, this involves a multi-faceted approach focusing on renewable feedstocks and environmentally benign processes.

Future research will likely prioritize the use of bio-based raw materials. This includes the production of dodecanol (B89629) from plant-derived sources and the generation of ethylene (B1197577) oxide from bioethanol. The overarching goal is to develop 100% bio-based surfactants, enhancing their appeal in a market that is progressively more eco-conscious.

A key aspect of green synthesis is maximizing atom economy, which seeks to incorporate the maximum number of atoms from the starting materials into the final product. Processes that minimize by-products are highly desirable. Additionally, the development of solvent-free reaction conditions is a significant goal, reducing both environmental impact and production costs. The principles of designing for degradation are also crucial, ensuring that the resulting surfactants are readily biodegradable.

Chemo- and Regioselective Transformations

The functionalization of alkoxy alcohols like this compound opens up a vast chemical space for the creation of novel molecules with tailored properties. Future research will undoubtedly focus on achieving high chemo- and regioselectivity in these transformations.

One important area of investigation is the conversion of alcohol ethoxylates into their corresponding sulfates to produce anionic surfactants, such as sodium laureth sulfate (B86663) (SLES). google.com This is typically achieved by reaction with sulfur trioxide or chlorosulfuric acid. google.com Improving the selectivity of this sulfation process to minimize side reactions and enhance the purity of the final product is a key research objective.